molecular formula C16H15NO B11870417 2-(o-Tolyl)-2,3-dihydroquinolin-4(1H)-one

2-(o-Tolyl)-2,3-dihydroquinolin-4(1H)-one

Cat. No.: B11870417
M. Wt: 237.30 g/mol
InChI Key: FVOQZFCLOVCKSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(o-Tolyl)-2,3-dihydroquinolin-4(1H)-one is an organic compound that belongs to the class of quinolinones. This compound is characterized by a quinoline core structure with a tolyl group attached at the second position. Quinolinones are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(o-Tolyl)-2,3-dihydroquinolin-4(1H)-one typically involves the cyclization of o-toluidine derivatives with appropriate reagents. One common method is the Pfitzinger reaction, where o-toluidine reacts with isatin in the presence of a base to form the desired quinolinone structure. The reaction conditions often include heating the mixture under reflux for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(o-Tolyl)-2,3-dihydroquinolin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives with different functional groups.

    Reduction: Reduction reactions can convert the quinolinone to its corresponding dihydroquinoline.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinolinones, dihydroquinolines, and other functionalized derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

2-(o-Tolyl)-2,3-dihydroquinolin-4(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound exhibits biological activities such as antimicrobial, antiviral, and anticancer properties.

    Medicine: It is studied for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(o-Tolyl)-2,3-dihydroquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-(o-Tolyl)quinazoline: Similar in structure but with a quinazoline core.

    2-(o-Tolyl)benzimidazole: Contains a benzimidazole core instead of quinoline.

    2-(o-Tolyl)pyridine: Features a pyridine ring with a tolyl group.

Uniqueness

2-(o-Tolyl)-2,3-dihydroquinolin-4(1H)-one is unique due to its specific quinolinone structure, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in research and industry.

Properties

Molecular Formula

C16H15NO

Molecular Weight

237.30 g/mol

IUPAC Name

2-(2-methylphenyl)-2,3-dihydro-1H-quinolin-4-one

InChI

InChI=1S/C16H15NO/c1-11-6-2-3-7-12(11)15-10-16(18)13-8-4-5-9-14(13)17-15/h2-9,15,17H,10H2,1H3

InChI Key

FVOQZFCLOVCKSK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2CC(=O)C3=CC=CC=C3N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.